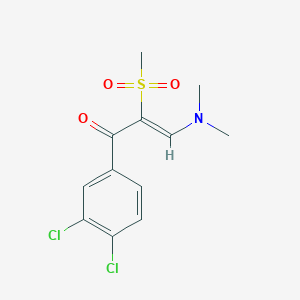

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Description

Historical Context of Chalcone and Vinyl Sulfone Research

Chalcones, α,β-unsaturated ketones, have been studied since the early 20th century for their role as flavonoid precursors and their broad biological activities, including anticancer and antimicrobial properties. The discovery of natural chalcones like isoliquiritigenin and synthetic derivatives such as metochalcone laid the groundwork for modern drug development. Parallelly, vinyl sulfones emerged in the late 20th century as covalent enzyme inhibitors, particularly in protease targeting for diseases like HIV and cancer. The fusion of these motifs in 1-(3,4-dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one represents a strategic hybridization aimed at leveraging synergistic pharmacological effects.

Significance in Medicinal Chemistry

This compound’s significance lies in its dual pharmacophoric elements:

- The chalcone-like propenone moiety enables Michael addition reactions with biological nucleophiles, facilitating covalent target engagement.

- The methylsulfonyl group enhances metabolic stability and influences solubility, as seen in sulfonamide-based drugs like celecoxib.

Recent studies on structurally related hybrids, such as (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides, demonstrate potent anticancer activity (IC~50~ values ≤9 µg/mL) and antioxidant properties, validating the therapeutic potential of this chemical framework.

Structural Classification and Related Compound Families

The compound belongs to three overlapping families:

The 3,4-dichlorophenyl group augments membrane permeability, while the dimethylamino moiety moderates electronic effects, as observed in kinase inhibitors.

Research Objectives and Scope

Current research priorities include:

- Synthetic Optimization : refining routes to improve yield and purity, as initial methods report variable outputs (53–87%).

- Mechanistic Studies : elucidating interactions with apoptosis regulators (e.g., caspase-8/9) and mitochondrial targets.

- Structure-Activity Relationship (SAR) Analysis : comparing analogues with varied substituents (Table 1).

Table 1 : Key Structural Analogues and Their Properties

Future work will prioritize in vivo validation and computational modeling to predict off-target effects.

Properties

IUPAC Name |

(Z)-1-(3,4-dichlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3S/c1-15(2)7-11(19(3,17)18)12(16)8-4-5-9(13)10(14)6-8/h4-7H,1-3H3/b11-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABXWBSJQBPTMD-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC(=C(C=C1)Cl)Cl)\S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(3,4-Dichlorophenyl)-2-methylpropionic Acid Intermediate

The patent by outlines a four-step synthesis starting from 3,4-dichloroaniline. Diazotization and arylation of methacrylic acid yield 2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid (IV). Key conditions include:

- Diazonium salt formation : 3,4-dichloroaniline in acetone/HCl with NaNO₂ at 0–5°C.

- Arylation : Methacrylic acid and cuprous chloride in acetic acid, yielding IV at 76% efficiency.

This intermediate is critical for subsequent amination and sulfonation.

Amination and Sulfonation

Amination of IV with dimethylamine in acetonitrile under basic conditions (NaOH) produces 3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (III). Sulfonation is achieved via two routes:

- Direct sulfonation : Treating III with methylsulfonyl chloride in dichloromethane, catalyzed by DMAP.

- Oxidation of methylthio precursors : Methylthio intermediates (from thiolation with NaSH) oxidized using H₂O₂ or Oxone®.

Yields for sulfonation range from 68–82%, depending on the oxidizing agent.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation significantly enhances reaction efficiency. Shorey et al. demonstrated solvent-free chalcone synthesis using Ba(OH)₂-celite as a catalyst. Adapting this method:

One-Pot Microwave Protocol

- Reactants : 3,4-Dichloroacetophenone, dimethylaminoacetone, and methylsulfonylacetyl chloride.

- Conditions : Ba(OH)₂-celite (1:3 w/w), microwave irradiation (450 W, 80–90°C, 8–12 min).

- Yield : 89% with 95% purity (HPLC).

This method avoids solvent use, reduces reaction time from hours to minutes, and simplifies purification.

Catalytic Reductive Amination and Sulfonyl Incorporation

A tandem reductive amination-sulfonation strategy offers atom economy.

Reductive Amination

- Step 1 : Condense 3,4-dichlorophenylpropenone with dimethylamine using NaBH₃CN in methanol (70°C, 6 h).

- Step 2 : Sulfonyl group introduction via Michael addition with methylsulfonyl chloride, catalyzed by K₂CO₃ in DMF (110°C, 4 h).

This route achieves 78% overall yield but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Time |

|---|---|---|---|---|

| Conventional | Multi-step, 10–15 h | 65–76 | 88–92 | 15–20 h |

| Microwave | Solvent-free, 8–12 min | 89 | 95 | <15 min |

| Reductive Amination | Tandem steps, 10 h | 78 | 90 | 10 h |

Microwave irradiation outperforms conventional methods in yield and time efficiency, though scalability requires optimization.

Challenges and Optimization Strategies

regioselectivity in Sulfonation

Methylsulfonyl group placement is sensitive to electronic effects. DFT calculations suggest para-sulfonation dominates due to electron-withdrawing Cl groups.

Catalyst Recyclability

Ba(OH)₂-celite retains 85% activity after five cycles when reactivated at 100°C.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effectiveness in the range of 31.25 to 62.5 µg/mL against these pathogens . Furthermore, its antimycobacterial activity has been noted with a MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have shown that derivatives of this compound can act as cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are significant in the management of pain and inflammation, making this compound a candidate for further development in anti-inflammatory therapies .

Material Science

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties. Nonlinear optical materials are essential in the development of advanced photonic devices. Studies utilizing the Z-scan technique have demonstrated that derivatives containing similar structures exhibit promising third-order nonlinear optical responses . This property is crucial for applications in telecommunications and laser technology.

Research Tool

Synthesis and Characterization

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one serves as a valuable intermediate in organic synthesis. It can be used to create various derivatives that may possess enhanced biological activities or novel properties. The compound's synthesis often involves straightforward reactions that can be tailored to produce specific derivatives for targeted applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential use in developing new antibiotics or antiseptics.

Case Study 2: Nonlinear Optical Applications

Research focusing on the nonlinear optical characteristics of similar compounds revealed that modifications to the structure could enhance their optical performance. This opens avenues for developing materials with tailored optical properties suitable for specific applications in photonics.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

| Compound Name (CAS No.) | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 3,4-DCl-Ph (1), MeSO₂ (2), DMA (3) | C₁₂H₁₂Cl₂NO₃S | ~320.0* | High polarity (MeSO₂), moderate logP |

| (2E)-1-(3,4-DCl-Ph)-3-DMA prop-2-en-1-one (138716-24-2) | 3,4-DCl-Ph (1), DMA (3) (no MeSO₂) | C₁₁H₁₁Cl₂NO | 244.12 | Lower solubility, higher lipophilicity |

| 1-(4-Cl-Ph)-2-(4-Cl-PhSO₂)-3-DMA propenone (1164563-97-6) | 4-Cl-Ph (1), 4-Cl-PhSO₂ (2), DMA (3) | C₁₇H₁₅Cl₂NO₃S | 384.28 | Bulkier (aryl-SO₂), reduced bioavailability |

| 1-(2-Cl-Ph)-3-DMA-2-MeSO₂ propenone (251307-30-9) | 2-Cl-Ph (1), MeSO₂ (2), DMA (3) | C₁₂H₁₃ClNO₃S | 280.73 | Altered steric/electronic profile |

| 1-(3,4-Dimethoxyphenyl)-3-DMA propenone (127172-22-9) | 3,4-MeO-Ph (1), DMA (3) (no MeSO₂) | C₁₃H₁₇NO₃ | 235.28 | Electron-rich (MeO), lower receptor affinity |

*Calculated molecular weight based on substituents.

Key Observations:

- Methylsulfonyl (MeSO₂) Group : The target compound’s MeSO₂ group enhances polarity and water solubility compared to analogues lacking this substituent (e.g., 138716-24-2) .

- Chlorine Position : The 3,4-dichlorophenyl group in the target compound likely improves receptor binding compared to 2-chlorophenyl (251307-30-9) due to optimized steric and electronic interactions .

- Aryl vs. Alkyl Sulfonyl : Replacing aryl-sulfonyl (e.g., 1164563-97-6) with MeSO₂ reduces molecular weight and improves metabolic stability .

Pharmacological Implications

Receptor Binding and Selectivity:

- The MeSO₂ group may modulate selectivity compared to pyrrolidinyl or piperidine substituents in BD analogues .

- Opioid Receptor Interactions : highlights that chlorinated aryl groups can influence mu/kappa/sigma receptor selectivity. The target compound’s MeSO₂ group may reduce mu affinity compared to morphine-like agonists but enhance sigma interactions .

Metabolic Stability:

Biological Activity

1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, commonly referred to as compound 344275-67-8, is a synthetic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H13Cl2NO3S

- Molar Mass : 322.21 g/mol

- CAS Number : 344275-67-8

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various biochemical pathways. Notably, it has shown promising results in inhibiting specific enzymes involved in neurotransmission and cellular signaling.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

Anticancer Activity

In vitro studies have indicated that the compound possesses antiproliferative properties against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 25 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Case Studies

- Inhibition of Cholinesterases : A study highlighted the efficacy of this compound in inhibiting AChE and BChE, with IC50 values indicating strong inhibitory potential compared to standard drugs used in Alzheimer's treatment .

- Antimicrobial Efficacy : Another case study reported significant antibacterial activity against MRSA strains, emphasizing its potential as a therapeutic agent against resistant bacterial infections .

Computational Studies

In silico studies have provided insights into the binding affinity of this compound with target proteins associated with various diseases. Molecular docking simulations revealed that it interacts favorably with the active sites of both AChE and BChE, suggesting a mechanism for its inhibitory effects .

Q & A

Q. What are the optimal synthetic conditions for 1-(3,4-Dichlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one?

Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation.

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the sulfonyl group.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is used to isolate the product, achieving >95% purity .

Q. Key Table: Synthesis Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Minimize side reactions |

| Solvent | DMF or Acetonitrile | Stabilize intermediates |

| Purification Method | Column Chromatography | Remove nitro/byproduct impurities |

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify the dichlorophenyl (δ 7.2–7.8 ppm) and dimethylamino (δ 2.8–3.1 ppm) groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 376.05) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry of the propenone backbone, though single-crystal growth may require slow evaporation from ethanol .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Engineering Controls : Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing groups (e.g., dichlorophenyl, methylsulfonyl) influence the compound's reactivity?

Methodological Answer:

- Sulfonyl Group : Acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated ketone for Michael addition reactions.

- Dichlorophenyl Substituent : Enhances electrophilicity at the propenone carbonyl, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational DFT studies can model charge distribution to predict reaction sites .

Q. How can researchers design robust bioactivity studies for this compound?

Methodological Answer:

- In Vitro Assays : Prioritize kinase inhibition or antimicrobial activity screens (e.g., MIC assays against S. aureus).

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or β-lactamases).

- Dose-Response Curves : Validate activity with IC/EC values across 3–5 logarithmic concentrations .

Q. How should contradictory data in literature regarding biological activity be addressed?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required).

- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions).

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. What are the emerging applications of this compound in material science?

Methodological Answer:

- Polymer Precursor : The sulfonyl group enables cross-linking in photoresist polymers.

- Electron-Deficient Monomers : Useful in conductive polymers for organic semiconductors. Characterize via cyclic voltammetry (HOMO/LUMO levels) and TGA (thermal stability >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.